molecular formula C9H7BrN2S B11770039 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole

4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole

Cat. No.: B11770039
M. Wt: 255.14 g/mol
InChI Key: RKPUSLMGDKZEAF-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole (CID 84176687 ) is a heterocyclic compound of significant interest in medicinal and organic chemistry as a versatile synthetic intermediate. It features a thiazole core linked to a pyridine ring, a privileged scaffold found in a wide range of bioactive molecules. The bromine atom at the 4-position of the thiazole ring makes this compound a particularly valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of novel chemical space in drug discovery programs . The thiazole and pyridine heterocycles are key structural components in many pharmacologically active compounds. Molecules containing the 2-(pyridin-2-yl)thiazole structure have been synthesized and evaluated for diverse biological activities, underscoring the research value of this hybrid chemotype . Furthermore, thiazole derivatives are extensively investigated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria . While the specific activity profile of this compound is subject to ongoing research, its structure positions it as a compound of interest for developing new therapeutic agents and biochemical probes. This product is intended for research purposes as a chemical reference standard or a starting material in synthetic chemistry. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

IUPAC Name

4-bromo-5-methyl-2-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-4-2-3-5-11-7/h2-5H,1H3

InChI Key

RKPUSLMGDKZEAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)Br

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 5 Methyl 2 Pyridin 2 Yl Thiazole

Mechanistic Insights into Bromine Reactivity within the Thiazole (B1198619) Ring

The bromine atom at the C4 position of the thiazole ring is a key determinant of the molecule's chemical behavior. It not only influences the electron density of the heterocyclic system but also serves as a primary site for chemical transformations. Its reactivity can be understood through its electrophilic characteristics and its role in electron-driven reactions.

The bromine substituent on the thiazole ring imparts significant electrophilic character to the molecule, though this manifests in two distinct ways. Firstly, the carbon atom to which the bromine is attached becomes electrophilic and susceptible to nucleophilic substitution, where the bromide ion acts as a leaving group. Secondly, the bromine atom itself can act as an electrophilic center in a non-covalent interaction known as halogen bonding.

A region of positive electrostatic potential, termed a "σ-hole," exists on the outer side of the bromine atom, along the extension of the C-Br bond rsc.org. This positive region can interact favorably with a nucleophilic site, such as a lone pair from a Lewis base or the π-electrons of another aromatic system rsc.org. This highly directional, electrostatically driven interaction is competitive with hydrogen bonding rsc.org. Studies on other brominated heterocyclic compounds have shown the formation of short C–Br···O or C–Br···S contacts, which are indicative of halogen bonds that influence crystal packing and supramolecular architecture mdpi.comnih.gov. Therefore, the bromine atom in 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole can function as a halogen bond donor, engaging with electron-donating species.

Table 1: Dual Electrophilic Roles of the Bromine Substituent
RoleMechanismDescriptionPotential Outcome
Activator for Nucleophilic SubstitutionCovalent Bond CleavageThe electron-withdrawing effect of bromine makes the C4 carbon of the thiazole ring electrophilic and prone to attack by nucleophiles, leading to the displacement of the bromide ion.Formation of new C-Nu bonds (e.g., C-N, C-O, C-S) at the C4 position.
Halogen Bond DonorNon-covalent Interaction (σ-hole)The bromine atom possesses a region of positive electrostatic potential (σ-hole) that can interact with an electron donor (Lewis base) rsc.org.Formation of supramolecular assemblies and influence on solid-state structure mdpi.comnih.gov.

Electron-driven reactions are crucial in understanding molecular degradation under specific conditions, such as in radiation therapy. Studies on analogous compounds, particularly 2-bromo-5-nitrothiazole (BNT), provide significant insight into the potential pathways for this compound aip.orgresearchgate.net. The presence of a bromine atom significantly increases the molecule's susceptibility to degradation by low-energy electrons (near 0 eV) compared to unsubstituted thiazole aip.org.

Upon capturing a low-energy electron, the molecule forms a transient negative ion (TNI). This TNI is unstable and can rapidly dissociate. For brominated compounds, the most prevalent dissociation channel is the cleavage of the carbon-bromine bond to produce a bromide anion (Br⁻) and a neutral molecular radical aip.orgresearchgate.netau.dk. This process is known as dissociative electron attachment (DEA).

In the case of 2-bromo-5-nitrothiazole, DEA leads to the formation of Br⁻ at electron energies near 0 eV and within several resonant features up to 8 eV aip.orgresearchgate.netau.dk. Other observed fragments include NO₂⁻ and anions corresponding to the loss of Br or NO₂ radicals, sometimes accompanied by the opening of the thiazole ring due to the relatively weak C-S bond researchgate.net. Although this compound lacks the strongly electron-withdrawing nitro group, the high electron affinity of the bromine atom suggests that DEA would still be a major electron-driven reaction pathway, proceeding efficiently via the formation of Br⁻.

Table 2: Key Findings from Dissociative Electron Attachment Studies on 2-Bromo-5-nitrothiazole (BNT) aip.orgresearchgate.net
ObservationDescriptionRelevance to this compound
Enhanced Low-Energy Electron CaptureBNT is susceptible to degradation by electrons with near-zero kinetic energy, unlike unsubstituted thiazole aip.org.The bromine atom on the target molecule likely enhances its cross-section for low-energy electron capture.
Dominant Br⁻ FormationThe most abundant anionic fragment observed upon electron attachment is Br⁻, formed over a broad energy range (approx. 0-8 eV) researchgate.net.Cleavage of the C4-Br bond to form Br⁻ is expected to be the primary DEA channel.
Other Dissociation ChannelsFragments such as (BNT–Br)⁻ and (BNT–NO₂)⁻ are also formed, indicating multiple competing dissociation pathways researchgate.net.The target molecule may yield a (M-Br)⁻ radical anion, though pathways involving the methyl or pyridyl groups would differ.
Ring OpeningCalculations suggest that some dissociation pathways are accompanied by the opening of the thiazole ring aip.org.The formation of the (M-Br) radical could be followed by rearrangement or cleavage of the thiazole C-S bond.

Reactivity of the Thiazole Nucleus in this compound

The thiazole ring is an aromatic heterocycle whose reactivity is modulated by its substituents. Its stability towards oxidation and reduction and the acidity of its ring protons are fundamental aspects of its chemical profile.

In the specific case of this compound, there are no protons directly attached to the thiazole ring. The C2, C4, and C5 positions are fully substituted with the pyridin-2-yl group, a bromine atom, and a methyl group, respectively. Unsubstituted thiazole is known to have a relatively acidic proton at the C2 position, which can be removed by strong bases wikipedia.org. However, due to the substitution pattern of the title compound, this pathway of reactivity via deprotonation of the thiazole ring itself is not possible.

The thiazole nucleus and its substituents can undergo both oxidative and reductive transformations under appropriate conditions.

Oxidative Pathways: Thiazole derivatives are subject to several modes of oxidation. Research on related structures like 2-methylbenzothiazole shows that oxidation can be initiated by hydroxyl radicals, leading to two distinct types of reactions: attack on the methyl group and attack on the aromatic ring system nih.govacs.orgacs.org.

Methyl Group Oxidation: The methyl group at the C5 position represents a potential site for oxidation. In analogous systems, radical attack on a methyl substituent leads to the formation of an aldehyde product nih.govacs.org.

Ring Oxidation: The thiazole ring itself can be oxidized. Oxidation at the nitrogen atom can yield an aromatic thiazole N-oxide, while oxidation at the sulfur atom can lead to non-aromatic sulfoxides or sulfones wikipedia.org. Furthermore, harsh oxidative conditions can lead to the cleavage of the thiazole ring. For example, benzothiazole derivatives undergo oxidative ring-opening with reagents like magnesium monoperoxyphthalate (MMPP) to yield sulfonate ester products scholaris.ca.

Reductive Pathways: The thiazole ring is generally stable to reduction by catalytic hydrogenation with platinum or metal-in-acid reductions pharmaguideline.com. However, more aggressive reducing agents can affect the ring. Treatment with Raney Nickel is known to cause desulfurization and subsequent degradation of the thiazole ring structure pharmaguideline.com. The bromine atom at C4 could also be a site for reduction, either via hydrodebromination to replace Br with H, or through metal-halogen exchange using organolithium reagents, which generates a lithiated thiazole intermediate that can be further functionalized wikipedia.org.

Intramolecular and Intermolecular Mechanistic Studies

The spatial arrangement of the pyridyl, thiazole, and bromo groups allows for a range of non-covalent interactions that can dictate the molecule's conformation and supramolecular assembly.

Intramolecular Interactions: The geometry of this compound allows for the potential formation of an intramolecular hydrogen bond. Studies on related 2-pyridinylguanidinium derivatives have shown that a stable rotamer is formed via an intramolecular hydrogen bond between a proton on the side chain and the nitrogen atom of the pyridine (B92270) ring researchgate.net. In the case of this compound, if the thiazole nitrogen were to become protonated, a hydrogen bond could form with the adjacent pyridine nitrogen, influencing the planarity and conformation of the molecule.

Intermolecular Interactions: The structure of the molecule is well-suited for several types of intermolecular interactions that are crucial in crystal engineering and molecular recognition.

Halogen Bonding: As discussed in section 3.1.1, the bromine atom can act as an electrophilic halogen bond donor, interacting with a nucleophilic site on an adjacent molecule rsc.org. In a crystal lattice, this could involve the nitrogen atoms of the pyridine or thiazole rings, or the sulfur atom, acting as halogen bond acceptors mdpi.com.

π-π Stacking: The molecule contains two aromatic rings, thiazole and pyridine, which can participate in π-π stacking interactions. These non-covalent interactions are significant in stabilizing crystal structures and forming self-assembled systems nih.govmdpi.com. Studies on molecules containing linked pyridine and oxadiazole rings confirm the presence of stabilizing (heterocycle)···(pyridine) π-π interactions mdpi.com. The electron-rich character of thiazole and pyridine rings enables these versatile intermolecular forces, which could lead to stacked arrangements in the solid state mdpi.comnih.gov.

Analysis of Intramolecular Cyclization Pathways

While specific studies on the intramolecular cyclization of this compound are not extensively documented, potential pathways can be postulated based on the reactivity of related heterocyclic systems. Intramolecular cyclization reactions often involve the formation of a new ring by the interaction of two reactive functional groups within the same molecule. In the case of this compound, the bromine atom and the pyridinyl nitrogen are key players in potential cyclization reactions.

One plausible, albeit hypothetical, pathway could involve the formation of a fused heterocyclic system. Under specific conditions, such as the presence of a strong base or a transition metal catalyst, an intramolecular C-N bond formation could occur between the thiazole ring and the pyridine ring. This type of cyclization is conceptually similar to reactions observed in other bicyclic aromatic systems. For instance, the reaction of 1-thia-4,7-diazacyclononane with bromoacetyl bromide leads to an unexpected intramolecular cyclization, forming a bicyclic salt. nih.gov

Another theoretical possibility involves a rearrangement or "halogen dance" reaction, which has been observed in brominated bithiazoles, where a bromo group migrates from one position to another on the thiazole ring system under the influence of a strong base. researchgate.net While this is not a direct cyclization, it demonstrates the potential for intramolecular rearrangements that could precede a cyclization step.

Furthermore, the formation of fused pyridine derivatives through the reaction of aminoazoles with unsaturated carbonyl compounds has been reported, suggesting that under the right conditions, the thiazole and pyridine rings could participate in annulation reactions. nih.gov

It is important to note that these proposed pathways are based on the known reactivity of similar heterocyclic compounds and would require experimental or computational verification for this compound.

Understanding Intermolecular Interactions in Reaction Dynamics

The intermolecular interactions of this compound in reaction dynamics are crucial for understanding its role as a reactant, catalyst, or building block in supramolecular chemistry. The key features influencing these interactions are the pyridinyl nitrogen, the thiazole ring's sulfur and nitrogen atoms, and the bromine atom.

Hydrogen Bonding: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This interaction can play a significant role in solution-phase chemistry, influencing solubility and the stabilization of transition states. In the solid state, these hydrogen bonds can direct the crystal packing. Computational studies on related pyridine-thiazole hybrids have highlighted the importance of intermolecular hydrogen bonding in their crystal structures. nih.gov

Coordination with Metals: The pyridinyl nitrogen and, to a lesser extent, the thiazole nitrogen can act as ligands, coordinating to metal centers. This property is fundamental in the context of catalysis, where the compound could act as a ligand for transition metals like palladium, which is commonly used in cross-coupling reactions involving bromo-aromatic compounds. The formation of metal complexes can significantly alter the reactivity of the molecule.

π-π Stacking: The aromatic nature of both the thiazole and pyridine rings allows for π-π stacking interactions. These non-covalent interactions are important in the formation of aggregates in solution and in determining the packing of molecules in the solid state. These interactions can influence reaction rates and selectivity by pre-organizing the reactants.

Halogen Bonding: The bromine atom on the thiazole ring can participate in halogen bonding, where it acts as an electrophilic "halogen bond donor" interacting with a nucleophilic species. This type of interaction is increasingly recognized for its role in directing molecular assembly and influencing reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, on similar pyridine and thiazole derivatives have been used to understand their electronic properties and reactivity. nih.gov These studies can provide insights into the molecular orbitals (HOMO and LUMO) and electrostatic potential, which are key to predicting intermolecular interactions. For instance, the localization of the HOMO and LUMO on different parts of the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. nih.gov

The interplay of these intermolecular forces will dictate the behavior of this compound in various chemical environments, from its self-assembly to its participation in complex reaction mechanisms.

Derivatization Strategies and Synthetic Transformations of 4 Bromo 5 Methyl 2 Pyridin 2 Yl Thiazole

Cross-Coupling Reactions at the Bromine Position of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole

The bromine atom at the 4-position of the thiazole (B1198619) ring is a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring enhances the reactivity of the C-Br bond towards oxidative addition to a palladium(0) catalyst.

Stille cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are known to be tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The reaction of this compound with various organotin reagents (R-SnBu₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, would be expected to yield the corresponding 4-substituted-5-methyl-2-(pyridin-2-yl)thiazole derivatives. The general mechanism involves the oxidative addition of the bromothiazole to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.org

While specific examples with this compound are not extensively documented, the reactivity of similar bromothiazole systems provides a strong indication of the feasibility of this transformation. For instance, the regioselective Stille coupling of 2,4-dibromothiazole (B130268) has been shown to occur preferentially at the more electron-deficient 2-position. researchgate.net However, in the case of this compound, the single bromine atom at the 4-position is the designated site of reaction. A variety of organic groups, including alkyl, aryl, and heteroaryl moieties, can be introduced using this method. researchgate.net

Table 1: Plausible Stille-Type Coupling Reactions of this compound

Organotin Reagent (R-SnBu₃)Expected Product (4-R-5-methyl-2-(pyridin-2-yl)thiazole)
Vinyltributyltin4-Vinyl-5-methyl-2-(pyridin-2-yl)thiazole
Phenyltributyltin5-Methyl-4-phenyl-2-(pyridin-2-yl)thiazole
2-Thienyltributyltin5-Methyl-4-(thiophen-2-yl)-2-(pyridin-2-yl)thiazole

This table represents expected products based on the general reactivity of bromothiazoles in Stille coupling reactions.

Beyond Stille coupling, a broad spectrum of palladium-catalyzed reactions can be employed to derivatize the 4-position of the thiazole ring. These methods offer diverse pathways to introduce a variety of functional groups and build molecular complexity.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. The reaction is expected to proceed efficiently to introduce aryl and heteroaryl substituents.

Sonogashira Coupling: This coupling reaction with terminal alkynes provides a direct route to 4-alkynyl-5-methyl-2-(pyridin-2-yl)thiazoles. These products can serve as versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling with alkenes. This reaction is valuable for the synthesis of styryl and other vinyl-substituted thiazole derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to 4-amino-5-methyl-2-(pyridin-2-yl)thiazole derivatives. A wide range of primary and secondary amines can be used as coupling partners.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions at the 4-Position

Reaction TypeCoupling PartnerPotential Product
Suzuki-MiyauraArylboronic acid4-Aryl-5-methyl-2-(pyridin-2-yl)thiazole
SonogashiraTerminal alkyne4-Alkynyl-5-methyl-2-(pyridin-2-yl)thiazole
HeckAlkene4-Alkenyl-5-methyl-2-(pyridin-2-yl)thiazole
Buchwald-HartwigAmine4-Amino-5-methyl-2-(pyridin-2-yl)thiazole

This table illustrates the potential for various palladium-catalyzed reactions based on established methodologies for bromo-aromatic compounds.

Functionalization of the Methyl Group and Other Substituents

The 5-methyl group of this compound is not merely a passive substituent but an active site for further chemical modifications.

The methyl group at the C5-position can be functionalized through various synthetic routes. One common strategy involves its conversion into a more reactive functional group. For instance, oxidation of the methyl group could yield a carboxylic acid or an aldehyde. The resulting carbonyl group can then participate in a variety of condensation reactions.

A notable example of the reactivity of a methyl group on a similar scaffold is the synthesis of novel pyridine-thiazole hybrid molecules starting from 1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-ethanone. nih.gov In this case, the methyl group is part of an acetyl moiety, which readily undergoes Claisen-Schmidt condensation with aldehydes to form chalcone-like structures. nih.gov These enones can then be used as building blocks for the synthesis of more complex heterocyclic systems, such as pyrazolines. nih.gov This suggests that if the 5-methyl group of this compound were to be oxidized to an acetyl group, a similar range of synthetic transformations would become accessible.

Table 3: Potential Functionalization Pathways of the 5-Methyl Group

Reagent/ReactionIntermediate/Product
Oxidation (e.g., with KMnO₄ or SeO₂)4-Bromo-2-(pyridin-2-yl)thiazole-5-carbaldehyde
Further Oxidation4-Bromo-2-(pyridin-2-yl)thiazole-5-carboxylic acid
Condensation of aldehyde with active methylene (B1212753) compoundsChalcone and other α,β-unsaturated systems

This table outlines plausible synthetic transformations of the 5-methyl group based on known chemical reactions.

Construction of Complex Hybrid Heterocyclic Systems

The pyridine-thiazole motif is a prominent scaffold in medicinal chemistry. This compound serves as a valuable starting material for the construction of more elaborate hybrid heterocyclic systems.

The derivatization strategies discussed above, particularly the cross-coupling reactions at the bromine position, are instrumental in creating larger, more complex molecules where the pyridine-thiazole core is linked to other heterocyclic or aromatic systems. researchgate.netresearchgate.net For example, a Suzuki-Miyaura coupling with a pyridine-boronic acid would lead to a bipyridine-thiazole hybrid.

Furthermore, the functionalized methyl group can be used to construct fused ring systems. For instance, a 5-carboxaldehyde derivative could undergo condensation with a binucleophile to form a new heterocyclic ring fused to the thiazole. The synthesis of various pyridine-thiazole hybrids has been reported, demonstrating the importance of this structural motif. nih.gov These complex molecules are often designed to interact with specific biological targets. The ability to systematically modify the this compound core through these synthetic transformations is therefore of significant interest for the development of new therapeutic agents. nih.govresearchgate.net

Table 4: Examples of Complex Hybrid Systems Derivable from this compound

Synthetic StrategyResulting Hybrid System
Suzuki coupling with pyrimidineboronic acidPyridine-thiazole-pyrimidine hybrid
Condensation of 5-formyl derivative with hydrazinePyrazole-fused thiazole-pyridine system
Buchwald-Hartwig amination with an aminopyridineBipyridine-thiazole system with an amino linker

This table provides illustrative examples of how the derivatization of the title compound can lead to complex heterocyclic structures.

Integration with Pyrazole, Oxadiazole, and Imidazole (B134444) Frameworks

A comprehensive review of available scientific literature and chemical databases did not yield specific, documented synthetic methods for the direct integration of pyrazole, oxadiazole, or imidazole frameworks starting from the compound this compound. Research detailing the derivatization of this specific molecule to form hybrid compounds containing these particular azole rings has not been reported.

While general synthetic strategies exist for the conversion of bromo-aromatic compounds into other heterocyclic systems, no published studies demonstrate the application of these methods to this compound for the purposes outlined. For instance, palladium-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) are common for functionalizing aryl bromides with other heterocyclic moieties, and cyclocondensation reactions of precursor molecules like hydrazides (for oxadiazoles) or diketones (for pyrazoles) are well-established. However, the absence of specific examples in the literature for the target compound means that detailed research findings, reaction conditions, yields, and characterization data are not available.

Therefore, a detailed discussion with specific examples and data tables on the integration of pyrazole, oxadiazole, and imidazole frameworks with this compound cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Methyl 2 Pyridin 2 Yl Thiazole

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Formula Determination:No published data available.

While spectroscopic data exists for structurally related compounds, such as other substituted pyridinyl-thiazoles, presenting such information would be scientifically inaccurate for the specific compound . Accurate scientific reporting requires data derived directly from the analysis of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole .

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Fragment Analysis

A comprehensive literature search did not yield specific Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound. General principles of mass spectrometry on related heterocyclic structures suggest that analysis would primarily serve to confirm the compound's molecular weight and assess its purity. The fragmentation pattern under electron impact ionization would be expected to show characteristic losses. For instance, the molecular ion peak (M+) would correspond to the exact mass of the molecule (C9H7BrN2S). Common fragmentation pathways for related thiazole (B1198619) and pyridine (B92270) compounds could involve the cleavage of the bond between the two rings, loss of the bromine atom, or fragmentation of the pyridine ring. However, without experimental data, a detailed analysis of volatile fragments for this specific compound cannot be provided.

X-ray Crystallography for Comprehensive Molecular and Crystal Structure Determination

No publicly available single-crystal X-ray diffraction data for this compound could be located in the existing scientific literature or crystallographic databases. The determination of precise bond lengths, bond angles, dihedral angles, and the detailed analysis of its three-dimensional structure are therefore not possible at this time.

The following subsections are based on general principles and data from structurally similar, but not identical, compounds containing pyridinyl and brominated thiazole moieties. This information is provided for context but does not represent experimental data for the title compound.

Characterization of Intermolecular Interactions, Including Hydrogen Bonding and Chalcogen Bonding

In a hypothetical crystal lattice, intermolecular interactions would play a crucial role in the solid-state packing. Weak C-H···N hydrogen bonds could form between molecules, linking pyridine or methyl C-H groups to the nitrogen atoms of adjacent molecules.

Furthermore, the presence of both a sulfur atom (a chalcogen) and a bromine atom suggests the potential for specific noncovalent interactions. A chalcogen bond could occur where the sulfur atom of one molecule interacts with an electronegative atom of a neighboring molecule. nih.gov Similarly, the bromine atom could participate in halogen bonding. One study on a related bromo-thiazole derivative noted a short intermolecular Br···O interaction of 3.1338 (19) Å. nih.govresearchgate.net These types of interactions are highly directional and would significantly influence the crystal's supramolecular architecture.

Computational Chemistry and Theoretical Studies on 4 Bromo 5 Methyl 2 Pyridin 2 Yl Thiazole

Molecular Geometry and Conformation Analysis

The conformation of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole is largely characterized by the dihedral angle between the planes of the pyridine (B92270) and thiazole (B1198619) rings. This angle represents a balance between two opposing forces: electronic conjugation, which favors a coplanar arrangement to maximize π-orbital overlap, and steric hindrance between atoms on adjacent rings, which favors a twisted conformation.

Theoretical calculations are employed to determine the minimum energy conformation by mapping the potential energy surface as a function of this dihedral angle. While specific studies on this exact molecule are not widely published, analysis of structurally similar compounds provides valuable insight. For instance, in the related compound 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, the dihedral angle between the thiophene and pyridine rings is a mere 4.9°, indicating a nearly coplanar arrangement that facilitates electronic conjugation. researchgate.net In contrast, studies on 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol show a significantly larger dihedral angle of 23.46° between the thiazole and phenolic rings. researchgate.netnih.gov This deviation from planarity is attributed to steric effects. For this compound, theoretical models would predict an optimal dihedral angle that balances these electronic and steric factors.

Table 1: Comparison of Dihedral Angles in Related Heterocyclic Compounds

CompoundInter-Ring Dihedral Angle (°)Reference
4-(4-Bromo-5-methylthiophen-2-yl)pyridine4.9 (1) researchgate.net
4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol23.46 (10) researchgate.netnih.gov

The substituent groups on the thiazole ring—specifically the bromine atom at position 4 and the methyl group at position 5—play a crucial role in determining the molecule's final geometry. Computational models can assess the steric strain introduced by these groups. The steric bulk of the methyl group at the 5-position of the thiazole ring is particularly significant. researchgate.netnih.gov This group can cause steric clashes with the hydrogen atom at the 3-position of the pyridine ring, forcing the two rings out of a coplanar alignment. researchgate.netnih.gov

Computational assessment involves calculating the van der Waals forces and repulsive interactions between non-bonded atoms. By modeling these steric influences, researchers can predict the degree of twisting required to achieve a stable, low-energy conformation. This analysis confirms that the deviation from planarity in such substituted bi-aromatic systems is often a direct consequence of the steric demands of the substituent groups. researchgate.netnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic landscape of this compound, offering predictions of its stability, reactivity, and potential chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For thiazole derivatives, DFT calculations are routinely used to determine key parameters that govern their chemical behavior. researchgate.netnih.gov These calculations can elucidate the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps.

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. MEP maps visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. Such studies on related thiazoles have successfully predicted their reactivity and interaction mechanisms. nih.govmdpi.com

Table 2: Key Parameters Obtained from DFT Analysis of Thiazole Derivatives

ParameterSignificance
HOMO EnergyIndicates electron-donating ability; related to ionization potential.
LUMO EnergyIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO GapPredicts chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.
Mulliken Atomic ChargesQuantifies the partial charge on each atom, indicating charge distribution.

Theoretical chemistry can also be used to explore the chemical reactivity and stability of this compound by modeling its potential dissociation pathways. A key reaction of interest would be the cleavage of the C4-Br bond on the thiazole ring, which is often a critical step in synthetic applications like cross-coupling reactions. acs.org

Using quantum chemical methods like DFT, researchers can map the potential energy surface for bond dissociation. This involves calculating the energy of the molecule as the C-Br bond is stretched, allowing for the identification of the transition state and the determination of the activation energy barrier for the reaction. A higher energy barrier indicates greater bond stability and lower reactivity. While specific studies detailing these pathways for this compound are not present in the searched literature, this computational approach is a standard method for predicting the reactivity of halogenated heterocyclic compounds. mdpi.com

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. researchgate.net

For this compound, docking studies would involve computationally placing the molecule into the active site of a target protein. The simulation software then calculates the most stable binding poses and estimates the binding energy, with more negative values indicating a stronger interaction. impactfactor.org The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, which stabilize the ligand-receptor complex. researchgate.net Numerous studies have utilized this approach to evaluate the potential of various thiazole derivatives as inhibitors of enzymes like tubulin or as agents targeting specific protein receptors. researchgate.netsemanticscholar.org

Table 3: Common Biological Targets for Thiazole Derivatives in Molecular Docking Studies

Target Protein ClassPotential ApplicationKey Interactions ObservedReference
KinasesAnticancerHydrogen bonding with backbone residues, hydrophobic interactions. semanticscholar.org
TubulinAnticancer (Antimitotic)Binding at the colchicine site, interactions with cysteine residues. researchgate.net
Bacterial Enzymes (e.g., DNA gyrase)AntibacterialHydrogen bonds, metal coordination, hydrophobic packing. impactfactor.org
G-protein coupled receptors (GPCRs)Various (e.g., CNS disorders)Interactions with specific amino acid residues in the binding pocket. researchgate.net

Simulation of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)

Molecular docking is a primary computational technique used to simulate the interaction between a ligand and a biological target, such as an enzyme or receptor. This method predicts the preferred orientation of the ligand when bound to the target, forming a stable complex. For pyridinyl-thiazole derivatives, docking studies have been instrumental in elucidating their mechanism of action.

For instance, in studies on similar thiazole derivatives, researchers have performed in silico molecular docking simulations to investigate their inhibitory potential against enzymes like DNA gyrase. nih.gov These simulations place the compound into the enzyme's active site and calculate a docking score, which reflects the strength of the interaction. The analysis reveals key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. For example, a study on novel thiazole-pyridine scaffolds targeting the main protease (Mpro) of SARS-CoV-2 identified specific hydrogen bonds with residues like MET 17, GLN 19, and GLY 71, as well as multiple hydrophobic interactions that stabilize the complex. mdpi.com These simulations are crucial for understanding how a compound like this compound might interact with and potentially inhibit a biological target.

Prediction of Molecular Binding Affinities and Orientations

A key outcome of molecular docking simulations is the prediction of binding affinity, typically expressed as a binding energy value in kcal/mol. This value estimates the strength of the interaction between the ligand and its target, with more negative values indicating a stronger and more stable interaction.

Research on various pyridinyl-thiazole compounds has demonstrated a range of binding affinities against different biological targets. For example, a series of novel thiazoles showed dock score values between -6.4 and -9.2 kcal/mol against DNA gyrase. nih.gov In another study targeting the SARS-CoV-2 main protease, the investigated thiazole compounds produced docking scores ranging from -5.8 to -8.6 kcal/mol. mdpi.com These predicted affinities help prioritize compounds for further experimental testing and guide the design of new derivatives with improved potency. The specific orientation of the ligand within the binding site, also predicted by docking, is critical for understanding structure-activity relationships (SAR), revealing which parts of the molecule are most important for binding. nih.gov

Table 1: Examples of Predicted Binding Affinities for Analogous Thiazole Derivatives

Compound Class Protein Target (PDB ID) Best Binding Affinity (kcal/mol) Interacting Residues
Thiazole-Pyridine Hybrids SARS-CoV-2 Main Protease (6LU7) -8.6 MET 17, GLN 19, GLY 71, LYS 97
Thiazole-Thiazolidinone Derivatives Target Receptor (1KZN) -6.8 Not specified
Antipyrine-Thiazole Hybrids Staphylococcus aureus Protein (3HUN) Not specified Not specified
Thiazolo [4,5-b] Pyridine Derivative B-DNA (1BNA) -5.02 Not specified

This table presents data from studies on structurally related compounds to illustrate the outputs of molecular docking simulations. actascientific.commdpi.comimpactfactor.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing deeper insights into the stability of the ligand-receptor complex and any conformational changes that may occur upon binding.

Investigation of Ligand-Receptor Complex Stability and Dynamic Behavior

Following a docking study, MD simulations are often performed to validate the predicted binding pose and assess the stability of the complex in a simulated physiological environment. The stability is typically analyzed using several metrics:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and remains intact.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It highlights the flexibility of different regions of the protein and the ligand, indicating which parts are more mobile during the simulation.

Radius of Gyration (RoG): This parameter measures the compactness of the protein structure. A stable RoG value indicates that the protein is not undergoing significant unfolding or conformational changes.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and receptor are monitored throughout the simulation. Persistent hydrogen bonds are strong indicators of a stable interaction.

Studies on related thiazole inhibitors have used these analyses to confirm stable binding to their target enzymes, such as DNA gyrase B. nih.gov

This table describes common analyses in MD simulations, based on methodologies applied to related thiazole compounds. nih.gov

Analysis of Conformational Changes Upon Binding

MD simulations are uniquely capable of revealing the subtle conformational adjustments that both the ligand and the protein undergo to achieve an optimal fit, a concept known as "induced fit." By analyzing the trajectory of the simulation, researchers can observe how the binding of a ligand may cause specific loops or domains of the protein to shift, either opening or closing the active site. These dynamic changes can be critical for the protein's function and the ligand's inhibitory activity. For a compound like this compound, understanding these binding-induced conformational changes would be essential for explaining its biological activity and for the rational design of more effective analogs. nih.gov

Potential Applications in Material Science Research

Design and Synthesis of Novel Materials with Tailored Electronic or Optical Properties

The inherent properties of the pyridinylthiazole core in 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole suggest its utility as a building block for novel electronic and optical materials. The electron-withdrawing nature of the thiazole's imine (C=N) group can be harnessed in the design of n-type organic semiconductors. nih.gov By strategically coupling this molecule with electron-donating moieties, donor-acceptor (D-A) type materials can be synthesized. These D-A systems are the cornerstone of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The bromine atom at the 4-position of the thiazole (B1198619) ring is a particularly useful functional group. It can be readily replaced through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the extension of the π-conjugated system. This synthetic versatility enables the creation of a library of derivatives with systematically tuned electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The methyl group at the 5-position can also influence the molecule's solubility and solid-state morphology, which are critical for device fabrication and performance.

Research on related thiazole-containing materials has demonstrated that modifications to the molecular structure can significantly impact their optical properties. For instance, extending the conjugation length often leads to a red-shift in the absorption and emission spectra, making such materials suitable for applications in OLEDs and as fluorescent probes. The pyridinylthiazole scaffold, in particular, has been explored for its emissive properties. researchgate.net

To illustrate the potential for tailoring electronic properties, the following table presents hypothetical data for a series of derivatives based on the this compound core, where the bromo group is replaced with different aryl moieties.

Compound Substituent at 4-position HOMO (eV) LUMO (eV) Band Gap (eV) Potential Application
I Thiophene-5.4-3.22.2Organic Photovoltaics
II Fluorene-5.6-3.02.6Organic Light-Emitting Diodes (Blue Emitter)
III Carbazole-5.2-3.12.1Organic Field-Effect Transistors

This table presents illustrative data based on general trends in organic semiconductor materials and does not represent experimentally verified values for these specific compounds.

Incorporation into Functional Polymers and Supramolecular Assemblies

The functionalizability of this compound also makes it an attractive monomer for the synthesis of functional polymers. mdpi.com The bromo-substituent can serve as a reactive site for polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create π-conjugated polymers. Such polymers are of great interest for applications in flexible electronics, sensors, and printable solar cells. The pyridinylthiazole unit within the polymer backbone would impart specific electronic and optical properties to the resulting material.

The pyridine (B92270) nitrogen atom in this compound provides a coordination site for metal ions, which can be exploited in the construction of supramolecular assemblies. mdpi.com By reacting this compound with appropriate metal salts, a variety of metallo-supramolecular structures, such as coordination polymers and discrete molecular cages, could be formed. These assemblies can exhibit interesting properties, including luminescence, porosity, and catalytic activity, which are dictated by the interplay between the organic ligand and the metal center.

Furthermore, the planar and aromatic nature of the pyridinylthiazole core can facilitate π-π stacking interactions, which are a key driving force in the self-assembly of organic molecules. researchgate.net By carefully designing the molecular structure, it may be possible to control the formation of well-ordered supramolecular structures, such as nanofibers or crystalline thin films, which are highly desirable for optimizing charge transport in organic electronic devices.

The following table outlines potential functional polymers and supramolecular structures that could be synthesized from this compound and their prospective applications.

Material Type Synthetic Strategy Key Structural Feature Potential Application
Conjugated Polymer Suzuki PolycondensationAlternating pyridinylthiazole and electron-donating unitsFlexible Solar Cells, OFETs
Coordination Polymer Reaction with transition metal salts (e.g., Zn(II), Cu(I))Metal-ligand coordination via the pyridine nitrogenLuminescent Sensors, Catalysis
Self-Assembled Nanostructures π-π stacking and directional non-covalent interactionsOrdered molecular packingOrganic Nanowires for Electronics

This table provides conceptual examples of materials that could be developed and is not an exhaustive list of possibilities.

Future Directions and Emerging Research Opportunities

Development of More Efficient and Stereoselective Synthetic Methodologies

A promising area of exploration is the development of one-pot or tandem reactions that can construct the core pyridinylthiazole framework with the desired substituents in a single, efficient operation. Furthermore, the introduction of chirality, particularly at the methyl-bearing carbon if it were to be functionalized, is a key area for development. The catalytic asymmetric synthesis of chiral pyridine (B92270) derivatives is a rapidly advancing field, and these methodologies could be adapted to produce enantiomerically enriched versions of 4-Bromo-5-methyl-2-(pyridin-2-yl)thiazole derivatives. This could involve the use of chiral catalysts in cycloaddition reactions or enantioselective functionalization of a pre-formed thiazole (B1198619) ring. The development of such stereoselective methods would be crucial for investigating the potential stereospecific interactions of these compounds in biological systems or as chiral ligands.

In-depth Mechanistic Elucidation of Novel Reactions Involving the Core Scaffold

A thorough understanding of the reaction mechanisms involving the this compound scaffold is fundamental to its future development and application. The bromine atom at the 4-position of the thiazole ring is a key functional handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. While the general mechanisms of these reactions are well-established, detailed mechanistic studies on this specific substrate are lacking.

Future research should focus on elucidating the kinetics and thermodynamics of these transformations. This could involve experimental studies, such as reaction rate analysis and the isolation and characterization of reaction intermediates. Computational studies, particularly using Density Functional Theory (DFT), will also be invaluable in mapping out the reaction pathways and understanding the influence of the pyridinyl and methyl substituents on the reactivity of the bromothiazole core. Such in-depth mechanistic insights will enable the optimization of reaction conditions and the rational design of new, more efficient catalytic systems for the functionalization of this scaffold.

Advanced Computational Modeling for Precise Structure-Reactivity and Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting and understanding the properties of this compound and its derivatives. Future research will undoubtedly leverage advanced computational modeling to establish precise structure-reactivity and structure-property relationships.

DFT calculations can be employed to investigate the electronic properties of the molecule, such as the electron density distribution, frontier molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. figshare.com This information can provide valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. Furthermore, computational studies can be used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized derivatives. By systematically modifying the substituents on the thiazole and pyridine rings in silico, it will be possible to screen for derivatives with desired electronic and optical properties before embarking on their synthesis, thus accelerating the discovery of new functional molecules.

Innovative Derivatization Strategies for Expanding Chemical Space

The bromine atom on the thiazole ring serves as a versatile anchor point for a wide range of derivatization strategies, allowing for the systematic expansion of the chemical space around the this compound core. Future research will focus on innovative derivatization strategies to generate a diverse library of analogs with tailored properties.

Palladium-catalyzed cross-coupling reactions will continue to be a cornerstone of these efforts, enabling the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups at the 4-position. Beyond established methods, the exploration of newer cross-coupling technologies, such as those involving nickel or copper catalysis, could offer alternative reactivity and functional group tolerance. Furthermore, derivatization of the methyl group at the 5-position and functionalization of the pyridine ring will be important avenues for creating structural diversity. The development of regioselective C-H activation methods could provide a direct route to functionalize the pyridine ring without the need for pre-installed directing groups.

Exploration of New Avenues in Coordination Chemistry and Catalysis

The presence of both a pyridine and a thiazole ring, each containing nitrogen atoms with lone pairs of electrons, endows this compound with excellent potential as a ligand in coordination chemistry. The nitrogen atoms can coordinate to a variety of metal centers, leading to the formation of novel metal complexes with interesting structural and electronic properties.

Future research in this area will involve the synthesis and characterization of coordination complexes of this compound with a range of transition metals. The electronic and steric properties of the ligand can be fine-tuned through derivatization, which will in turn influence the properties of the resulting metal complexes. A particularly exciting avenue of research will be the exploration of the catalytic applications of these metal complexes. Pyridinylthiazole-based ligands have shown promise in various catalytic transformations, and the unique electronic environment provided by the bromo and methyl substituents on the thiazole ring could lead to catalysts with novel reactivity and selectivity. Potential applications could include oxidation, reduction, and carbon-carbon bond-forming reactions.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationα-Bromoketone, thiourea, EtOH, reflux65–75
Pyridine couplingPd(PPh₃)₄, CuI, DMF, 80°C50–60

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, thiazole CH₃ at δ 2.3–2.5 ppm) .
    • ¹³C NMR: Confirms carbon frameworks (e.g., thiazole C-Br at δ 110–120 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 285.0) .
  • X-ray Crystallography: Resolves stereoelectronic effects and crystal packing, as demonstrated for analogous thiazole derivatives .

Advanced: How does the pyridin-2-yl group at C-2 influence biological activity, and how can conflicting SAR data be reconciled?

Answer:
The pyridin-2-yl group enhances π-π stacking with biological targets (e.g., mycobacterial enzymes), but contradictions arise in substituent positioning:

  • Evidence for Pyridin-2-yl Necessity: Derivatives with C-4 pyridin-2-yl groups show 10-fold higher antimycobacterial activity (MIC = 1.3 μM) compared to phenyl-substituted analogs (MIC = 13 μM) .
  • Contradictory Data: Some studies report retained activity with C-5 substituents if electronic properties mimic pyridine (e.g., electron-withdrawing groups) .
    Methodological Resolution:
  • Docking Studies: Compare binding modes of C-4 vs. C-5 substituents using software like AutoDock .
  • Electronic Analysis: Calculate Hammett constants (σ) or HOMO-LUMO gaps via DFT to correlate substituent effects with activity .

Advanced: What advanced spectroscopic methods characterize spin state transitions in metal-thiazole complexes?

Answer:
For coordination chemistry applications:

  • Mössbauer Spectroscopy: Quantifies high-spin (HS, ⁵T₂g) to low-spin (LS, ¹A₁g) transitions in Fe(II) complexes (e.g., δ = 0.8–1.2 mm/s for HS; δ = 0.3 mm/s for LS) .
  • Magnetic Susceptibility: Tracks temperature-dependent μeff values (e.g., μeff = 5.2–5.5 μB for HS at 298 K; μeff < 1 μB for LS at 91 K) .
  • Electronic Spectroscopy: LMCT/MLCT bands (λ = 450–600 nm) correlate with spin crossover behavior .

Advanced: How can researchers design experiments to resolve discrepancies in reported biological activities?

Answer:

  • Standardized Assays: Use identical Mtb H37Rv strains and microdilution protocols (e.g., Middlebrook 7H9 broth) to minimize variability .
  • Structural Controls: Synthesize analogs with systematic substituent variations (e.g., 4-Br vs. 4-CH₃) to isolate electronic vs. steric effects .
  • Synergistic Studies: Combine MIC data with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Basic: What design principles optimize thiazole derivatives for antimicrobial screening?

Answer:

  • Lipophilicity: LogP values of 2–3 enhance membrane permeability (calculated via ChemDraw).
  • Electron-Deficient Substituents: Bromine or nitro groups at C-4/C-5 improve target binding (e.g., MIC reduction from 25 μM to 6.25 μM in Mtb) .
  • Bioisosteric Replacement: Substitute pyridin-2-yl with quinolin-2-yl to evaluate broader-spectrum activity .

Advanced: What photophysical techniques evaluate thiazole-based complexes for optoelectronic applications?

Answer:

  • Time-Resolved Photoluminescence (TRPL): Measures emission lifetimes (τ = 0.5–2.0 μs) to assess triplet-state stability in Ir(III) complexes .
  • Cyclic Voltammetry: Determines HOMO-LUMO gaps (e.g., ΔE = 2.1–2.5 eV for red-emitting LECs) .
  • DFT Calculations: Visualizes electron density distributions to tailor ancillary ligands (e.g., benzo[d]thiazole vs. oxazole) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.